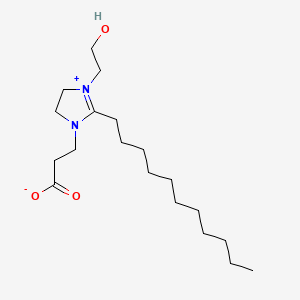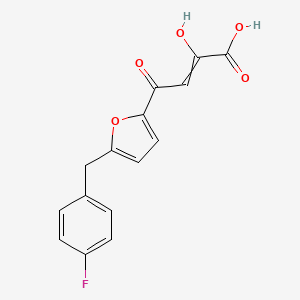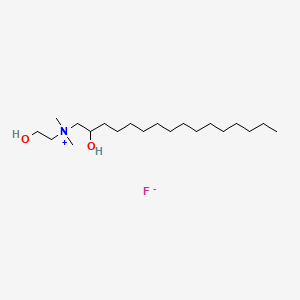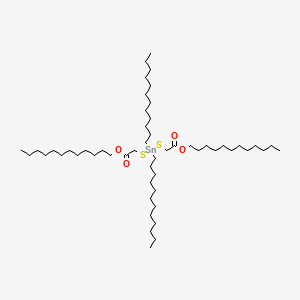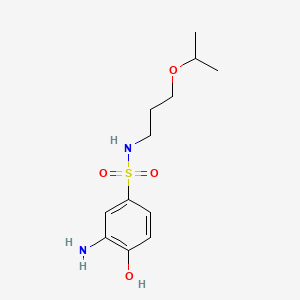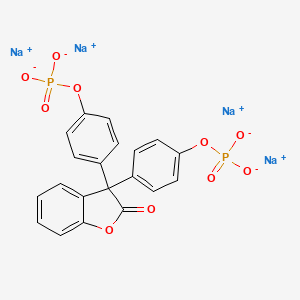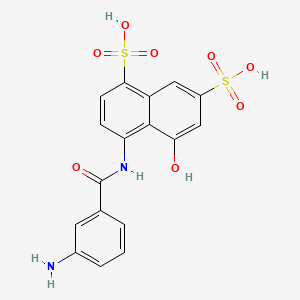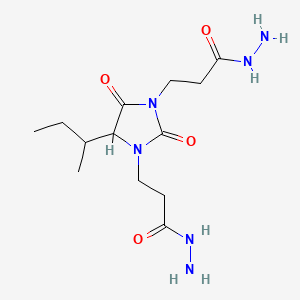
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound that belongs to the class of imidazolidines Imidazolidines are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a sec-butyl group and two propionohydrazide groups attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of efficient catalysts and solvents is crucial to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium, rhodium.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s hydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione: A simpler imidazolidine derivative with similar structural features.
Pyrrolidine-2,5-dione: Another five-membered heterocyclic compound with different substituents.
Hydrazide derivatives: Compounds containing hydrazide groups with varying substituents.
Uniqueness
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is unique due to the presence of both sec-butyl and propionohydrazide groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
88122-27-4 |
|---|---|
分子式 |
C13H24N6O4 |
分子量 |
328.37 g/mol |
IUPAC名 |
3-[5-butan-2-yl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C13H24N6O4/c1-3-8(2)11-12(22)19(7-5-10(21)17-15)13(23)18(11)6-4-9(20)16-14/h8,11H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
InChIキー |
GPSHMCXZBWXXDB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


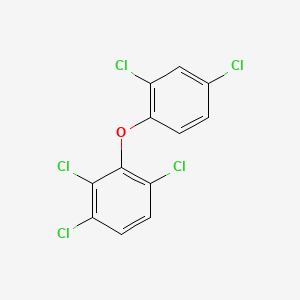

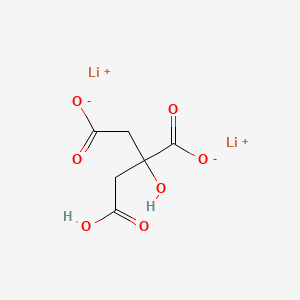
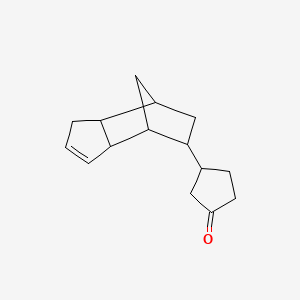
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
